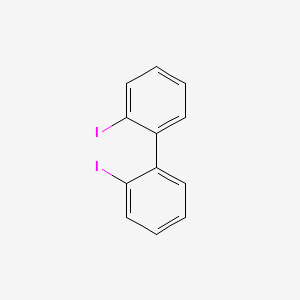

2,2'-ジヨードビフェニル

説明

2,2'-Diiodobiphenyl is a biphenyl derivative where two iodine atoms are substituted at the 2,2' positions of the biphenyl structure. Biphenyl compounds are characterized by a pair of phenyl rings connected by a single bond, allowing for rotation about the inter-ring bond. The presence of iodine atoms in the compound can significantly influence its physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of biphenyl derivatives often involves palladium-catalyzed coupling reactions. For instance, a novel approach for the synthesis of triphenylenes, which are structurally related to biphenyls, has been developed using palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes, involving dual C-H activations and double C-C bond formations . Similarly, 2-nitrobiphenyls and 2,2'-dinitrobiphenyls can be synthesized using the Suzuki cross-coupling reaction, which may also be applicable to diiodobiphenyls . Additionally, mechanochemistry has been employed as an efficient, solvent-free synthesis method for 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, indicating that similar techniques could potentially be adapted for the synthesis of 2,2'-Diiodobiphenyl .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is influenced by the substituents on the phenyl rings. For example, 2,2'-difluorobiphenyl exhibits a syn-arrangement of the fluorine nuclei with the ring normals at a specific angle, and a similar conformational behavior might be expected for 2,2'-Diiodobiphenyl . The presence of bulky substituents, as seen in other biphenyl analogues, can lead to significant steric hindrance and influence the overall molecular conformation .

Chemical Reactions Analysis

Biphenyl compounds can participate in various chemical reactions, including electrophilic aromatic substitution, which could be influenced by the presence of electron-withdrawing groups such as iodine . The reactivity of 2,2'-Diiodobiphenyl would likely be affected by the iodine substituents, which could act as leaving groups in further substitution reactions or be involved in oxidative addition reactions in the context of palladium-catalyzed processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are determined by their molecular structure and substituents. For instance, the introduction of halogen atoms like iodine can increase the molecular weight and influence the melting and boiling points of the compound. The electronic properties, such as reduction potential, can also be significantly altered, as seen in the case of an "extended viologen" biphenyl derivative, which is reported to be a highly reducing neutral organic molecule . The thermal properties of biphenyl-based coordination polymers have been studied, suggesting that similar investigations could provide insights into the stability and phase behavior of 2,2'-Diiodobiphenyl .

科学的研究の応用

ビフェニル誘導体の合成

2,2'-ジヨードビフェニルは、ビフェニル誘導体の合成に使用できます . これらの誘導体は、医薬的に活性な化合物、市販薬、天然物に存在するため、多くの研究の対象となっています .

金属化化学反応

2,2'-ジヨードビフェニルは、ビフェニル骨格に関連するいくつかの金属化化学反応に関与しています。たとえば、ウルツ・フィチッヒ反応、ウルマン反応、ベネット・ターナー反応、ネギシ反応、クマダ反応、スティル反応、鈴木・宮浦反応、フリーデル・クラフツ反応、シアノ化反応、アミノ化反応、およびさまざまな求電子置換反応などです。 .

軸性キラルの研究

この化合物は、ビアリール化合物における軸性キラルの研究に使用できます . ビフェニル分子における軸性キラルの一種であるアトロプ異性体は、2,2'-ジヨードビフェニルを使用して調べることができます .

生物学的および医学的用途

2,2'-ジヨードビフェニルとその誘導体は、幅広い生物学的および医学的用途を持っています . これらは、抗アンドロゲン、免疫抑制剤、抗真菌剤、抗菌剤、抗菌剤、抗炎症剤、抗増殖剤、骨粗鬆症、降圧剤、抗腫瘍剤、β-グルクロニダーゼ阻害活性、抗白血病剤、降圧剤、抗コリンエステラーゼ剤、抗糖尿病剤、および抗マラリア特性を有する薬物の合成に使用されます .

有機発光ダイオード(OLED)

2,2'-ジヨードビフェニルから合成できるビフェニル誘導体は、有機発光ダイオード(OLED)の蛍光層を生成するために使用されます .

液晶

Safety and Hazards

When handling 2,2’-Diiodobiphenyl, it’s important to avoid breathing in dust, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation . In case of contact with skin, wash with plenty of water . If swallowed, immediately make the victim drink water .

作用機序

Target of Action

The primary targets of 2,2’-Diiodobiphenyl are currently unknown . This compound is a part of a collection of rare and unique chemicals used by early discovery researchers

Mode of Action

It has been suggested that the compound undergoes a racemisation process . The exact interaction with its targets and the resulting changes are yet to be elucidated.

特性

IUPAC Name |

1-iodo-2-(2-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVRXSGTNWILMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176893 | |

| Record name | 2,2'-Diiodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2236-52-4 | |

| Record name | 2,2'-Diiodobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2236-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Diiodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIIODOBIPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)